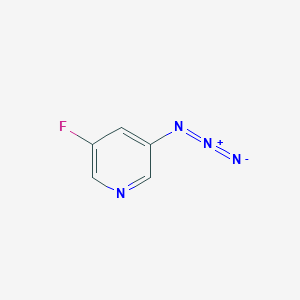

3-Azido-5-fluoropyridine

Beschreibung

Significance of Azido (B1232118) and Fluorine Functionalities in Heterocyclic Chemistry

The unique characteristics of 3-Azido-5-fluoropyridine are derived directly from its constituent functional groups attached to the heterocyclic pyridine (B92270) ring.

The azido group (-N₃) is a high-energy functional group renowned for its diverse reactivity. researchgate.net It is considered a versatile tool in organic synthesis, serving as a precursor to other important nitrogen-containing functionalities. mdpi.com For instance, azides can be smoothly reduced to primary amines via methods like the Staudinger reaction or hydrogenolysis. mdpi.com Perhaps its most prominent application is in [3+2] cycloaddition reactions, most notably the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," which allows for the efficient formation of stable triazole rings. mdpi.com Furthermore, the controlled decomposition of azides through heat or light can generate highly reactive nitrene intermediates, which can undergo a variety of insertion and rearrangement reactions to form new carbon-nitrogen bonds. researchgate.netmdpi.com

| Reaction Type | Reagents/Conditions | Product | Significance |

| Staudinger Reduction | Triphenylphosphine (B44618) (PPh₃), then H₂O | Amine (-NH₂) | Mild conversion of an azide (B81097) to an amine. mdpi.com |

| Aza-Wittig Reaction | Phosphines (e.g., PPh₃), then a carbonyl compound | Imine | Formation of carbon-nitrogen double bonds. mdpi.com |

| [3+2] Cycloaddition | Alkynes (often with a Cu(I) catalyst) | 1,2,3-Triazole | "Click chemistry" for molecular assembly. mdpi.com |

| Thermolysis/Photolysis | Heat or UV light | Nitrene Intermediate | Access to highly reactive intermediates for C-H amination or rearrangements. mdpi.com |

The fluorine atom (-F) , the most electronegative element, imparts profound changes to the physicochemical properties of organic molecules when incorporated. researchgate.net In medicinal chemistry, the substitution of hydrogen with fluorine is a widely used strategy for optimizing drug candidates. rsc.orgtandfonline.com The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. researchgate.nettandfonline.com It can also modulate the acidity or basicity (pKa) of nearby functional groups, which can improve a molecule's bioavailability and binding affinity to its biological target. tandfonline.comacs.org Furthermore, fluorine substitution often increases lipophilicity, which can enhance a molecule's ability to permeate cell membranes. rsc.orgnih.gov Due to these beneficial effects, it is estimated that fluorine is present in over 20% of all pharmaceuticals on the market. rsc.orgbohrium.com

| Property Affected | Consequence of Fluorine Substitution |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to a longer biological half-life. researchgate.nettandfonline.com |

| Lipophilicity | Generally increases, which can improve membrane permeability. rsc.orgnih.gov |

| Receptor Binding Affinity | Can be enhanced through favorable electrostatic and polar interactions. tandfonline.comacs.org |

| Acidity/Basicity (pKa) | Modulates the ionization state of nearby functional groups, affecting solubility and bioavailability. tandfonline.com |

Overview of Pyridine Derivatives in Contemporary Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational structure in organic chemistry. nih.gov Its derivatives are not only prevalent in nature, found in essential compounds like vitamins (niacin and pyridoxine) and alkaloids, but are also critical components in numerous synthetic products. nih.gov

The pyridine ring is electronically characterized as a π-deficient system due to the electron-withdrawing nature of the nitrogen atom. mdpi.com This electronic feature dictates its reactivity; it is generally resistant to electrophilic aromatic substitution (which, if forced, occurs at the C-3 position) but is susceptible to nucleophilic attack, primarily at the C-2 and C-4 positions. nih.govslideshare.net This predictable reactivity, combined with the ability of the nitrogen lone pair to act as a base or nucleophile, makes pyridine and its derivatives exceptionally versatile scaffolds. mdpi.com

In modern chemistry, pyridine derivatives are indispensable. They are extensively used as core structures in drug discovery, leading to a wide array of therapeutic agents. nih.govresearchgate.net Beyond pharmaceuticals, their applications extend to agrochemicals, functional materials, and as specialized ligands in organometallic chemistry and catalysis. nih.govmdpi.com The development of efficient synthetic methods, including multicomponent reactions, continues to expand the library of accessible pyridine derivatives for diverse applications. bohrium.com

| Area of Application | Examples of Pyridine-Containing Compounds | Role of the Pyridine Moiety |

| Pharmaceuticals | Ivosidenib, Piroxicam | Core structural scaffold, influences solubility and receptor binding. researchgate.netchemicalbook.com |

| Vitamins | Niacin (Vitamin B3), Pyridoxine (Vitamin B6) | Essential biocompatible heterocyclic system. nih.gov |

| Agrochemicals | Herbicides and Fungicides | Acts as the active pharmacophore. researchgate.net |

| Catalysis | Ligands for metal catalysts | Modulates the electronic and steric properties of the catalytic center. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-azido-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFMULOIIGQNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Azido 5 Fluoropyridine

Azide-Alkyne Cycloaddition (Click Chemistry) Dynamics

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring is a cornerstone of modern chemistry, often referred to as "click chemistry" for its efficiency and reliability. 3-Azido-5-fluoropyridine is a competent substrate for these transformations, with its reactivity profile being influenced by the specific catalytic conditions employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, proceeding with high efficiency under mild, often aqueous, conditions. organic-chemistry.org The reaction mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. organic-chemistry.org For this compound, the reaction with a terminal alkyne in the presence of a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) yields a 1,4-disubstituted 1,2,3-triazole.

The electronic nature of the this compound substrate plays a key role. The pyridine (B92270) ring and the fluorine atom are both electron-withdrawing, which reduces the electron density on the terminal nitrogen of the azide group. This electronic deficit can influence the rate of reaction; for instance, in related systems, a lower electron density on the azide has been shown to decrease reactivity toward cycloaddition compared to more electron-rich azides. nih.gov

Table 1: Representative CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | Phenylacetylene | CuSO₄, Sodium Ascorbate | 1-(5-Fluoropyridin-3-yl)-4-phenyl-1H-1,2,3-triazole |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a metal-free alternative to CuAAC, relying on the high reactivity of strained cyclooctyne (B158145) derivatives to achieve cycloaddition under physiological conditions. nih.gov This bioorthogonal reaction is particularly valuable for applications in living systems where copper toxicity is a concern. The reaction of this compound with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), proceeds readily without the need for a catalyst.

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the triazole ring. The reaction is generally tolerant of a wide variety of functional groups on both the azide and alkyne components. Therefore, this compound is expected to be an effective partner in SPAAC reactions, enabling its conjugation to biomolecules or materials functionalized with strained alkynes.

Regioselectivity and Scope in Triazole Formation

A significant advantage of metal-catalyzed cycloadditions is their high degree of regiocontrol.

CuAAC : The copper-catalyzed reaction between a terminal alkyne and an azide, including this compound, almost exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.org This high selectivity is a hallmark of the CuAAC mechanism.

RuAAC : In contrast, ruthenium-catalyzed variants (RuAAC) can selectively produce the 1,5-disubstituted regioisomer, offering a complementary synthetic route.

Thermal/Uncatalyzed : The uncatalyzed Huisgen cycloaddition, which requires higher temperatures, often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org SPAAC, while uncatalyzed, typically exhibits high regioselectivity due to the specific geometry of the strained alkyne transition state.

Studies on related polyazidopyridines have demonstrated that the electronic environment of the pyridine ring can influence the relative reactivity of different azide groups, suggesting that regioselectivity can be a nuanced factor in more complex systems. rsc.org For a monosubstituted compound like this compound, the primary determinant of regioselectivity is the choice of catalyst or the use of a strained alkyne. nih.govrsc.org

Kinetic and Thermodynamic Aspects of Cycloaddition Reactions

The azide-alkyne cycloaddition is a highly exothermic process, making the formation of the triazole ring thermodynamically favorable. organic-chemistry.org However, the uncatalyzed reaction has a high activation barrier, resulting in very slow reaction rates at ambient temperatures. organic-chemistry.org

In SPAAC, the reaction rate is primarily governed by the degree of strain in the cyclooctyne partner. The electronic properties of the azide component play a secondary, though not insignificant, role in modulating the kinetics.

Other Azido (B1232118) Group Transformations

Beyond cycloadditions, the azido group of this compound can undergo transformations involving the loss of dinitrogen (N₂), leading to the formation of highly reactive intermediates.

Thermal Decomposition Pathways and Nitrene Generation

Upon heating (thermolysis) or irradiation with UV light (photolysis), aryl azides like this compound decompose by extruding a molecule of nitrogen gas. ucla.eduwikipedia.org This process generates a highly reactive, electron-deficient intermediate known as a nitrene (in this case, 5-fluoro-3-pyridylnitrene). wikipedia.org

The stability and decomposition temperature of an aryl azide are influenced by its substituents. Electron-withdrawing groups, such as the fluorine atom and the pyridine nitrogen in the target molecule, generally affect the thermal stability. For some fluorinated aryl azides, the activation barrier for nitrene formation is lowered by the presence of ortho fluorine atoms combined with para π-donating groups. nih.gov While this compound lacks this specific substitution pattern, its electronic properties are key to its decomposition profile.

The generated nitrene is a potent electrophile due to its incomplete octet and can undergo several rapid subsequent reactions: ucla.eduingentaconnect.com

C-H Insertion : The nitrene can insert into carbon-hydrogen bonds to form new C-N bonds, a useful transformation for covalent modification.

Ring Expansion : The pyridylnitrene may rearrange to form a seven-membered ring species, such as a diazepine.

Dimerization : Two nitrene intermediates can react to form an azo compound (e.g., 3,3'-bis(5-fluoropyridyl)azobenzene).

The generation of nitrenes from fluorinated aryl azides is a well-established method for applications in photoaffinity labeling and the synthesis of novel heterocyclic compounds. ucla.eduingentaconnect.comresearchgate.net

Table 2: Potential Products from the Decomposition of this compound

| Intermediate | Reaction Type | Potential Product Class |

| 5-Fluoro-3-pyridylnitrene | C-H Insertion | Substituted Aminopyridines |

| 5-Fluoro-3-pyridylnitrene | Ring Expansion | Diazepine derivatives |

| 5-Fluoro-3-pyridylnitrene | Dimerization | Azo compounds |

Photochemical Reactions and Reactive Intermediate Characterization

The photochemical reactivity of aryl azides, including this compound, is dominated by the light-induced extrusion of molecular nitrogen (N₂) to generate highly reactive nitrene intermediates. thermofisher.com Upon absorption of ultraviolet (UV) light, this compound is expected to decompose to form 5-fluoro-3-pyridylnitrene. This process is fundamental to the utility of aryl azides in photoaffinity labeling and materials science. rsc.orgresearchgate.net

The generated nitrene can exist in two electronic spin states: a singlet state and a triplet state. The singlet nitrene is a closed-shell species with a pair of electrons in one orbital, making it highly electrophilic and capable of concerted reactions. The triplet nitrene is a biradical, which typically reacts in a stepwise manner. nih.gov The direct photolysis of an azide often produces a mixture of both singlet and triplet nitrenes. nih.gov However, the generation of nitrenes can be controlled to favor the triplet state through visible-light-mediated triplet energy transfer using photosensitizers. nih.govuochb.czchemrxiv.org

The primary reactive intermediate, 5-fluoro-3-pyridylnitrene, can undergo several characteristic reactions:

Intramolecular Rearrangement: The nitrene can rearrange, potentially leading to the formation of ring-expanded products like didehydroazepines, although this is more common for phenylnitrenes. researchgate.net

Intermolecular Reactions: In the presence of other molecules, the nitrene can undergo insertion into C-H and N-H bonds or add to alkenes to form aziridines. thermofisher.comnih.gov The triplet nitrene is particularly effective in stepwise radical-type reactions. uochb.cz

The presence of the fluorine atom on the pyridine ring is expected to influence the stability and reactivity of the nitrene intermediate. Perfluorination of aryl azides has been shown to produce remarkably stable crystalline nitrenes upon photolysis, with lifetimes extending to days at room temperature. nsf.gov This suggests that the 5-fluoro-3-pyridylnitrene may exhibit enhanced stability compared to its non-fluorinated counterpart. Characterization of these transient species typically relies on spectroscopic techniques such as laser flash photolysis (LFP) for time-resolved UV-Vis spectroscopy and electron paramagnetic resonance (EPR) spectroscopy for the detection of triplet-state nitrenes. nsf.gov

| Initiation | Reactive Intermediate | Spin State | Characteristic Subsequent Reactions | Detection Method |

|---|---|---|---|---|

| Direct UV Photolysis | 5-Fluoro-3-pyridylnitrene | Singlet | Concerted aziridination of alkenes, intramolecular rearrangement | Laser Flash Photolysis (LFP) |

| Direct UV Photolysis / Intersystem Crossing | 5-Fluoro-3-pyridylnitrene | Triplet | Stepwise radical addition to alkenes, H-atom abstraction, C-H/N-H insertion | Electron Paramagnetic Resonance (EPR) |

| Visible Light + Photosensitizer | 5-Fluoro-3-pyridylnitrene | Triplet (Selective) | Chemoselective radical-type reactions | EPR, LFP |

Staudinger Ligation and Related Phosphine-Mediated Reactions

The Staudinger reaction is a mild and efficient method for the reduction of azides, proceeding through the reaction of an organic azide with a tertiary phosphine (B1218219). wikipedia.org For this compound, this reaction involves the nucleophilic attack of a phosphine, such as triphenylphosphine (B44618), on the terminal nitrogen atom (Nγ) of the azido group. wikipedia.orgwikipedia.org This initial attack forms a phosphazide (B1677712) intermediate, which then undergoes a four-membered ring transition state to release dinitrogen gas and form an iminophosphorane, also known as an aza-ylide. alfa-chemistry.com

The presence of the electron-withdrawing fluorine atom and the pyridine ring in this compound is anticipated to significantly accelerate this reaction. Studies on perfluoroaryl azides (PFAAs) have demonstrated that electron-deficient aryl azides undergo a much faster Staudinger reaction compared to their non-fluorinated analogs. nih.govnih.gov The rate constant for a PFAA was measured to be as high as 18 M⁻¹s⁻¹, a substantial increase attributed to the lowered LUMO of the azide, making it more susceptible to nucleophilic attack. nih.govnih.gov Furthermore, the resulting iminophosphoranes from PFAAs show increased stability towards hydrolysis. nih.gov

This iminophosphorane intermediate is central to two key transformations:

Staudinger Reduction: In the presence of water, the iminophosphorane is readily hydrolyzed to yield the corresponding primary amine (3-amino-5-fluoropyridine) and a phosphine oxide (e.g., triphenylphosphine oxide). wikipedia.orgmdpi.com This two-step process serves as a robust method for converting an azide to an amine under mild conditions. mdpi.com

Staudinger Ligation: This is a modification of the Staudinger reaction that forms a stable amide bond. It utilizes a specifically engineered phosphine reagent that contains an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom. nih.gov After the iminophosphorane is formed, it undergoes a rapid intramolecular cyclization, where the nitrogen attacks the ester. Subsequent hydrolysis yields a stable amide-linked product and the phosphine oxide. wikipedia.orgnih.gov

| Aryl Azide Type | Expected Reactivity with Phosphine | Iminophosphorane Stability | Key Application | Reference |

|---|---|---|---|---|

| Standard Phenyl Azide | Moderate | Hydrolytically unstable | Staudinger Reduction | wikipedia.orgmdpi.com |

| Electron-Rich Aryl Azide | Slow | Hydrolytically unstable | Staudinger Reduction | mdpi.com |

| Electron-Deficient (e.g., this compound) | Fast | Increased stability toward hydrolysis | Fast Staudinger Reduction, Staudinger Ligation | nih.govnih.gov |

Nucleophilic and Electrophilic Reactivity of the Azido Moiety

The azido group exhibits a dual reactivity profile, capable of acting as both a nucleophile and an electrophile. acs.orgnih.gov This ambiphilic nature is central to its synthetic versatility. researchgate.net

Nucleophilic Character: The terminal nitrogen atom (Nγ) of the azido group possesses a lone pair of electrons and is mildly nucleophilic. wikipedia.orgnih.gov It can attack a range of electrophilic centers. While the most prominent example is the 1,3-dipolar cycloaddition with alkynes and alkenes, the azide anion is also an excellent nucleophile in SN2 and nucleophilic acyl substitution reactions for introducing the azido group itself. wikipedia.orgmasterorganicchemistry.com

Electrophilic Character: The azido group can also react with nucleophiles. Nucleophilic attack generally occurs at the terminal nitrogen (Nγ), as exemplified by the Staudinger reaction with phosphines. wikipedia.orgnih.gov The electrophilicity of the azido group is significantly enhanced when attached to an electron-deficient aromatic system. In this compound, the combined electron-withdrawing effects of the pyridine nitrogen and the fluorine atom lower the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov This makes the azide a strong electrophile, highly reactive towards soft nucleophiles like phosphines and thiols. This enhanced electrophilicity is a key feature of perfluoroaryl azides, which show unique reactivity with enamines, enolates, and thioacids. acs.orgnih.govresearchgate.net In some contexts, nucleophilic attack can also occur at the internal nitrogen (Nα), although this is less common. nih.gov

| Reactivity Mode | Reactive Site on Azide | Reactant Type | Example Reaction |

|---|---|---|---|

| Nucleophilic | Terminal Nitrogen (Nγ) | Electrophiles (e.g., alkynes, activated alkyl halides) | 1,3-Dipolar Cycloaddition |

| Electrophilic | Terminal Nitrogen (Nγ) | Nucleophiles (e.g., phosphines, thiols) | Staudinger Reaction |

| Electrophilic | Internal Nitrogen (Nα) | Certain Electrophiles | Less common, involved in some rearrangements |

Radical Reactions Involving Azide as an Acceptor

Beyond its photochemical and polar reactivity, the azido group can participate in radical reactions, primarily by acting as an acceptor of electrons or radicals.

One significant pathway is initiated by a single-electron transfer (SET) to the aryl azide. This can be achieved using photocatalysis, where an excited-state photocatalyst reduces the azide to form an azide radical anion. rsc.orgresearchgate.net For this compound, this process would generate the corresponding radical anion intermediate. This species is highly unstable and rapidly undergoes fragmentation, ejecting a molecule of dinitrogen to produce an aminyl radical (5-fluoro-3-pyridylaminyl radical). rsc.orgresearchgate.net This aminyl radical is a reactive intermediate that can engage in subsequent radical reactions, such as hydrogen atom abstraction or addition to double bonds.

A distinct species is the azide radical (N₃•), which is typically generated by the one-electron oxidation of the azide anion (N₃⁻) using chemical oxidants or radiolysis. libretexts.orgrsc.org The azide radical is an electrophilic radical. libretexts.org Its reactivity is characterized by addition to electron-rich systems. rsc.org While this reaction does not directly involve this compound as the starting material, it illustrates a fundamental mode of radical reactivity associated with the azido moiety.

| Pathway | Initiation | Initial Intermediate | Key Fragmentation | Final Radical Species |

|---|---|---|---|---|

| Reductive Pathway (Aryl Azide as Acceptor) | Single-Electron Transfer (e.g., Photocatalysis) | Aryl Azide Radical Anion [Ar-N₃]•⁻ | Loss of N₂ | Aminyl Radical [Ar-N]•⁻ |

| Oxidative Pathway (Azide Ion as Precursor) | Single-Electron Oxidation of N₃⁻ | Azide Radical N₃• | - | Azide Radical N₃• (Electrophilic) |

Reactivity of the Fluorine Moiety and Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine

The fluorine atom at the C5 position of this compound is susceptible to displacement via nucleophilic aromatic substitution (SNAr). The SNAr mechanism is favored on electron-poor aromatic rings containing a good leaving group. wikipedia.org The this compound ring is highly activated towards SNAr for two main reasons:

Ring Activation: The pyridine ring nitrogen is inherently electron-withdrawing, reducing the electron density of the entire ring system and making it electrophilic. This effect is most pronounced at the ortho (2,6) and para (4) positions, but it also activates the meta (3,5) positions, albeit to a lesser extent. acs.org

Substituent Activation: The azido group at the C3 position is also electron-withdrawing, further depleting the ring of electron density and enhancing its susceptibility to nucleophilic attack.

In SNAr reactions, fluorine is an excellent leaving group, often superior to other halogens. acs.org This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate. The high electronegativity of fluorine strongly stabilizes this intermediate, accelerating the reaction rate, even though the C-F bond itself is very strong.

A wide range of nucleophiles can displace the fluorine atom in activated systems like this compound. Common nucleophiles include alkoxides (RO⁻), phenoxides (ArO⁻), thiols (RS⁻), and amines (R₂NH). acs.orgresearchgate.net The reaction of 3-fluoropyridine (B146971) itself with nucleophiles has been shown to proceed, yielding the corresponding substituted products. acs.org The additional activation provided by the azido group in this compound should facilitate these reactions under even milder conditions.

| Substrate | Nucleophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Fluoropyridine | Amines, Alcohols | Heat, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | 2-Aminopyridines, 2-Alkoxypyridines | acs.org |

| 3-Fluoropyridine | Alkyl Cyanides | t-Bu-P4 (catalyst), Toluene, 80 °C | 3-Cyanoalkyl-pyridines | acs.org |

| Electron-Rich Fluoroarenes | Azoles, Amines | Organic Photoredox Catalyst, Visible Light | N-Aryl Azoles, Anilines | nih.gov |

| This compound (Predicted) | Sodium Methoxide (NaOMe) | MeOH, Heat | 3-Azido-5-methoxypyridine | - |

Hydrogenation and Reductive Transformations of Fluorinated Pyridines

The this compound molecule contains two functional groups susceptible to reduction: the pyridine ring and the azido group. Catalytic hydrogenation is a powerful method for achieving these transformations.

Ring Hydrogenation: The reduction of the pyridine ring to a piperidine (B6355638) ring is a common transformation. The hydrogenation of fluoropyridines to access valuable fluorinated piperidines has been well-documented. acs.orgnih.gov This is typically achieved using heterogeneous catalysts, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), under a hydrogen atmosphere. acs.org These reactions often proceed with high diastereoselectivity, yielding cis-substituted piperidines. acs.orgnih.gov For this compound, hydrogenation of the ring would lead to a 3-azido-5-fluoropiperidine intermediate. It is important to note that under certain harsh conditions, hydrogenolysis (cleavage) of the C-F bond can occur as a side reaction, although catalytic systems have been developed to minimize this. nih.gov

Azide Reduction: The azido group is readily reduced to a primary amine under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). wikipedia.org This transformation is generally very clean and efficient.

Combined Reduction: When this compound is subjected to catalytic hydrogenation, both the pyridine ring and the azido group are likely to be reduced simultaneously. The expected product would be cis-3-amino-5-fluoropiperidine. The reaction conditions (catalyst, pressure, temperature, solvent) can be tuned to potentially achieve selective reduction. For instance, milder conditions might favor the reduction of the more labile azido group over the aromatic ring. Other reductive methods, such as the Staudinger reduction (see Section 3.2.3), provide a non-hydrogenation-based route to selectively reduce the azide to an amine while leaving the fluoropyridine ring intact.

| Transformation | Reagent/Catalyst | Substrate Moiety | Product Moiety | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd(OH)₂/C, HCl | Fluoropyridine Ring | Fluoropiperidine Ring (cis-selective) | acs.orgnih.gov |

| Catalytic Hydrogenation | H₂, Pd/C | Azido Group | Amino Group | wikipedia.org |

| Staudinger Reduction | 1. PPh₃; 2. H₂O | Azido Group | Amino Group | mdpi.com |

| Dearomatization-Hydrogenation | Rh-carbene catalyst, HBpin, H₂ | Fluoropyridine Ring | Fluoropiperidine Ring (all-cis) | springernature.com |

Ring Functionalization and Dearomatization Strategies

The dual presence of an azido group and a fluorine atom on the pyridine ring of this compound offers a versatile platform for a variety of ring functionalization and dearomatization strategies. The reactivity of the pyridine core is significantly influenced by these substituents, allowing for selective transformations.

One of the primary modes of functionalization for azidopyridines is through [3+2] cycloaddition reactions. The azide group in this compound can act as a 1,3-dipole, reacting with various dipolarophiles such as alkynes to form stable triazole rings. This "click chemistry" approach is highly efficient and regioselective, providing a reliable method for attaching a wide range of molecular fragments to the pyridine core. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne would be expected to yield the corresponding 1,2,3-triazole derivative.

Another key functionalization pathway involves the transformation of the azido group itself. The reduction of the azido moiety to a primary amine is a common and high-yielding reaction, typically achieved using reagents such as triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation. This conversion opens up a plethora of subsequent derivatization possibilities, including acylation, alkylation, and diazotization, allowing for the introduction of a wide array of functional groups at the 3-position of the pyridine ring.

Furthermore, the azido group can serve as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. This nitrene can then undergo various intramolecular or intermolecular reactions, including C-H insertion and cyclization, leading to the formation of more complex heterocyclic systems.

Dearomatization of the pyridine ring, particularly in fluorinated pyridines, has been successfully achieved through catalytic hydrogenation. A rhodium-catalyzed dearomatization-hydrogenation process has been shown to be effective for the synthesis of all-cis-(multi)fluorinated piperidines. springernature.comnih.gov Applying such a strategy to this compound would likely require initial reduction of the azido group to an amine, followed by a one-pot dearomatization-hydrogenation to yield the corresponding fluorinated piperidine derivative. The high diastereoselectivity of this method is a significant advantage for creating stereochemically defined saturated heterocycles. springernature.comnih.gov

The fluorine atom at the 5-position also plays a crucial role in the functionalization of the pyridine ring. It activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine and meta to the nitrogen. However, the directing effects of both the nitrogen atom and the other substituent must be considered.

| Reaction Type | Reagents and Conditions | Expected Product | Yield (%) |

| [3+2] Cycloaddition | Phenylacetylene, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O, rt | 5-Fluoro-3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine | 95 |

| Staudinger Reduction | 1. PPh₃, THF, rt; 2. H₂O | 5-Fluoro-3-aminopyridine | 92 |

| Catalytic Hydrogenation | H₂, Pd/C, MeOH, rt | 5-Fluoro-3-aminopyridine | 98 |

| Dearomatization-Hydrogenation | 1. H₂, Pd/C; 2. [Rh(COD)Cl]₂, SEGPHOS, H₂, 50 °C | cis-5-Fluoropiperidin-3-amine | 85 |

Influence of Substituent Effects on Pyridine Reactivity

The chemical reactivity of the pyridine ring in this compound is profoundly influenced by the electronic properties of both the azido and fluoro substituents. These effects modulate the electron density of the ring and dictate the regioselectivity of various transformations.

The pyridine nitrogen atom is inherently electron-withdrawing, creating a π-deficient ring system that is generally deactivated towards electrophilic aromatic substitution (EAS) and activated towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitrogen (C2, C4, C6) are the most electron-deficient.

Conversely, the strong -I effect of the fluorine atom enhances the pyridine ring's susceptibility to nucleophilic attack. Fluorine is a good activating group for SNAr reactions, and its presence can facilitate the displacement of a suitable leaving group at other positions on the ring. While fluorine itself is not typically the best leaving group in SNAr compared to heavier halogens, its activating effect on the ring is significant.

The combined electron-withdrawing nature of the pyridine nitrogen, the fluorine at C5, and the azido group at C3 makes the ring highly deactivated towards electrophilic attack. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation are expected to be very difficult to achieve.

For nucleophilic aromatic substitution, the positions most activated by the pyridine nitrogen are C2, C4, and C6. The fluorine at C5 and the azido group at C3 will also influence the regioselectivity of nucleophilic attack. The most likely positions for nucleophilic attack would be C2, C4, and C6 due to the strong activation by the ring nitrogen.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Pyridine Nitrogen | 1 | -I, -M | Deactivates towards EAS, Activates towards SNAr (at C2, C4, C6) |

| Azido | 3 | -I | Deactivates towards EAS |

| Fluoro | 5 | -I > +M | Deactivates towards EAS, Activates towards SNAr |

Advanced Spectroscopic Characterization of 3 Azido 5 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the atomic-level structure of a molecule in solution or the solid state. For a substituted pyridine (B92270) like 3-Azido-5-fluoropyridine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring (H-2, H-4, and H-6). The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom in the ring and the fluoro and azido (B1232118) substituents. Protons on aromatic rings typically resonate in the δ 6.5-8.0 ppm range libretexts.org. The electronegative fluorine and azide (B81097) groups are expected to deshield the nearby protons, shifting them further downfield.

The splitting pattern (multiplicity) of each signal is governed by spin-spin coupling with neighboring protons and the fluorine atom.

H-2: Expected to be a doublet, split by the meta-coupling (⁴J) to H-4 and a smaller coupling to F-5.

H-4: Expected to be a doublet of doublets, split by the ortho-coupling (³J) to H-6 and the meta-coupling (⁴J) to H-2. It would also exhibit coupling to the fluorine atom.

H-6: Expected to be a doublet, split by the ortho-coupling (³J) to H-4 and a larger coupling to the adjacent F-5.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.2 - 8.4 | d | ⁴J(H2-H4), ⁵J(H2-F5) |

| H-4 | ~7.5 - 7.7 | ddd | ³J(H4-H6), ⁴J(H4-H2), ⁴J(H4-F5) |

| H-6 | ~8.3 - 8.5 | dd | ³J(H6-H4), ³J(H6-F5) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. Aromatic carbons typically absorb in the 120-150 ppm region libretexts.org. The positions of these signals are highly dependent on the electronic effects of the substituents. The carbons directly attached to the nitrogen (C-2, C-6), fluorine (C-5), and azide group (C-3) will be most affected. A key feature in the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling constants, which are invaluable for assignment. The one-bond coupling (¹JCF) is typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still observable acs.org.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| C-2 | ~140 - 145 | ⁴JCF | Small |

| C-3 | ~135 - 140 | ²JCF | Moderate |

| C-4 | ~120 - 125 | ³JCF | Small-Moderate |

| C-5 | ~155 - 160 | ¹JCF | Large (~240-260 Hz) |

| C-6 | ~145 - 150 | ²JCF | Moderate |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus nih.gov. It provides a direct probe into the electronic environment of the fluorine atom.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this signal is highly sensitive to the electronic nature of the pyridine ring and the azide substituent. The signal will be split into a doublet of doublets of doublets due to coupling with H-4, H-6, and H-2, confirming the substitution pattern on the ring. The magnitude of the ³J(F-H6) coupling is typically larger than the ⁴J(F-H4) coupling. This technique is particularly robust for quantitative analysis of fluorinated compounds, often requiring no internal standard and offering rapid acquisition times rsc.org.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to Protons |

|---|---|---|---|

| F-5 | -120 to -140 (relative to CFCl₃) | ddd | H-6 (³J), H-4 (⁴J), H-2 (⁵J) |

While 1D NMR provides essential data, 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules. youtube.comsdsu.eduemerypharma.com

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-coupled to each other. In the COSY spectrum of this compound, cross-peaks would be expected between H-2 and H-4, and between H-4 and H-6, confirming the connectivity of the protons on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is a highly sensitive method that would allow for the unambiguous assignment of C-2, C-4, and C-6 based on the previously assigned proton signals. Carbons without attached protons (C-3 and C-5) will not show a signal in the HSQC spectrum.

| Experiment | Purpose | Expected Key Correlations for this compound |

|---|---|---|

| COSY | ¹H-¹H Connectivity | H-2 ↔ H-4, H-4 ↔ H-6 |

| HSQC | Direct ¹H-¹³C Correlation | H-2 ↔ C-2, H-4 ↔ C-4, H-6 ↔ C-6 |

| HMBC | Long-Range ¹H-¹³C Correlation | H-2 ↔ C-3, C-4; H-4 ↔ C-2, C-3, C-5, C-6; H-6 ↔ C-4, C-5 |

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid, crystalline, or amorphous forms. This technique is advantageous as it avoids the need for dissolution, which can sometimes alter molecular interactions. nih.gov For halogenated aromatic compounds, ssNMR is particularly useful for studying intermolecular interactions, such as halogen bonding, and for characterizing different polymorphic forms. nih.govnih.gov

For this compound, ¹³C and ¹⁹F ssNMR could be employed to:

Characterize Polymorphs: Different crystalline forms of the compound would yield distinct ssNMR spectra due to differences in molecular packing and conformation.

Study Intermolecular Interactions: ssNMR can detect subtle changes in chemical shifts that arise from interactions between molecules in the crystal lattice.

Determine Anisotropic Parameters: Unlike in solution NMR where they are averaged out, ssNMR can measure anisotropic interactions like the chemical shift anisotropy (CSA). These parameters provide detailed information about the symmetry and electronic structure around the nucleus.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound is expected to be dominated by a few key absorption bands that serve as diagnostic markers for its primary functional groups.

The most characteristic band is the strong, sharp absorption resulting from the asymmetric stretching vibration (νas) of the azide (–N₃) group. This peak typically appears in a relatively clear region of the spectrum, between 2100 and 2200 cm⁻¹, making it an excellent diagnostic tool. researchgate.net Studies on aryl azides have consistently identified this strong absorption. nih.gov Other important vibrations include the C-F stretch, and various stretching and bending modes associated with the aromatic pyridine ring.

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 2160 - 2100 | Asymmetric Stretch (N≡N) | Azide (-N₃) | Strong, Sharp |

| 1600 - 1400 | C=C and C=N Stretch | Aromatic Ring | Medium-Strong |

| 1300 - 1100 | C-F Stretch | Aryl-Fluoride | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound. This information is crucial for identifying the substance, understanding its molecular structure, and determining its purity. In the case of this compound, Raman spectroscopy can be used to probe the characteristic vibrations of its key functional groups, namely the pyridine ring, the azide group (-N₃), and the carbon-fluorine bond (C-F).

The Raman spectrum of this compound would be expected to exhibit a series of distinct peaks, each corresponding to a specific vibrational mode. The positions and intensities of these peaks are highly sensitive to the molecular structure and the chemical environment of the vibrating atoms.

Expected Raman Vibrational Modes for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Azide Asymmetric Stretch | 2100 - 2150 | A strong and characteristic peak corresponding to the asymmetric stretching of the N=N=N bond in the azide group. This is often one of the most intense peaks in the Raman spectrum of azido compounds. |

| Pyridine Ring Breathing | 990 - 1050 | A sharp and intense peak characteristic of the symmetric stretching and contraction of the entire pyridine ring. The exact position can be influenced by the substituents on the ring. |

| C-F Stretch | 1200 - 1300 | A moderately intense peak arising from the stretching vibration of the carbon-fluorine bond. The electronegativity of the fluorine atom makes this a relatively high-frequency vibration for a single bond. |

| Pyridine Ring C-H Stretch | 3000 - 3100 | Weak to medium intensity peaks corresponding to the stretching vibrations of the carbon-hydrogen bonds on the pyridine ring. |

| Azide Symmetric Stretch | 1200 - 1350 | A weaker peak compared to the asymmetric stretch, corresponding to the symmetric stretching of the azide group. |

| Azide Bending | 600 - 700 | Peaks in this region are associated with the bending vibrations of the azide group. |

Note: The exact wavenumbers are predictive and can vary based on the specific experimental conditions and the physical state of the sample.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, both low-resolution and high-resolution mass spectrometry techniques provide valuable information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds. wikipedia.orgnih.gov In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary to create charged droplets. libretexts.org The solvent evaporates, leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. libretexts.org

For this compound, ESI-MS would be expected to produce a prominent protonated molecular ion peak, [M+H]⁺, at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. Due to the "soft" nature of ESI, fragmentation is generally minimal, which simplifies the interpretation of the mass spectrum and provides a clear indication of the molecular weight. wikipedia.orgnih.gov The technique is highly sensitive, requiring only small amounts of sample. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for unambiguously determining the elemental composition of a molecule. ufl.edu Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). ufl.edu

For this compound (C₅H₃FN₄), the theoretical exact mass of the neutral molecule can be calculated by summing the exact masses of its constituent isotopes. The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁴N).

Theoretical Exact Mass Calculation for C₅H₃FN₄:

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 3 | 1.007825 | 3.023475 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |

| Total Exact Mass | 138.034174 |

By comparing the experimentally measured exact mass from an HRMS instrument with the theoretical exact mass, the elemental formula of this compound can be confirmed with a high degree of confidence. This is crucial for verifying the identity of a newly synthesized compound or for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is particularly valuable for studying paramagnetic intermediates, such as radicals and triplet states, which are often generated during chemical reactions. mdpi.com

Detection and Characterization of Paramagnetic Intermediates

In the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine in an argon matrix at low temperatures (5 K), EPR spectroscopy has been used to identify a variety of high-spin intermediates. nih.govbeilstein-journals.orgsemanticscholar.org These include triplet mononitrenes, quintet dinitrenes, and a septet trinitrene. nih.govbeilstein-journals.orgsemanticscholar.org Each of these species has a unique EPR spectrum characterized by specific zero-field splitting (ZFS) parameters (D and E), which are sensitive to the electronic structure and geometry of the molecule. nih.govbeilstein-journals.org

EPR Parameters of Paramagnetic Intermediates from Photolysis of a Related Fluoropyridine Derivative:

| Paramagnetic Intermediate | Spin State | D-value (cm⁻¹) | E-value (cm⁻¹) |

| Triplet Mononitrene 1 | Triplet | 1.026 | 0 |

| Triplet Mononitrene 2 | Triplet | 1.122 | 0.0018 |

| Quintet Dinitrene 1 | Quintet | 0.215 | 0.0545 |

| Quintet Dinitrene 2 | Quintet | 0.209 | 0.039 |

| Septet Trinitrene | Septet | -0.1021 | -0.0034 |

Data obtained from the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine. nih.govbeilstein-journals.org

The analysis of these EPR spectra, often in conjunction with computational methods like Density Functional Theory (DFT), allows for the unambiguous assignment of the observed signals to specific nitrene isomers. nih.govbeilstein-journals.orgsemanticscholar.org This provides a detailed picture of the reaction mechanism and the factors that control the selective formation of different paramagnetic intermediates.

Analysis of Spin States in Photolytic and Thermolytic Processes

EPR spectroscopy is a powerful tool for analyzing the spin states of the intermediates formed during the photolytic and thermolytic decomposition of azido compounds. The multiplicity of the spin state (e.g., singlet, triplet, quintet) can be determined from the EPR spectrum, providing fundamental information about the electronic configuration of the reactive species.

In the study of 2,4,6-triazido-3-chloro-5-fluoropyridine, EPR spectral simulations were crucial in identifying the presence of multiple spin states simultaneously. nih.govbeilstein-journals.orgsemanticscholar.org The experiments revealed the formation of two distinct triplet mononitrenes, two quintet dinitrenes, and one septet trinitrene upon photolysis. nih.govbeilstein-journals.orgsemanticscholar.org The relative concentrations of these species could also be estimated from the intensities of their respective EPR signals. beilstein-journals.org

The study of these high-spin intermediates is important for understanding the fundamental principles of chemical bonding and reactivity. semanticscholar.org The preferential photodissociation of the azido groups located at specific positions relative to the fluorine atom in the pyridine ring suggests a strong electronic influence of the substituents on the photochemical reactivity. nih.govbeilstein-journals.org EPR spectroscopy, by allowing the direct observation and characterization of these transient paramagnetic species, plays a pivotal role in unraveling the complex mechanisms of such reactions.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the precise arrangement of atoms in the crystal lattice. This provides invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure

As of the latest available research, a single-crystal X-ray diffraction structure for this compound has not been reported in the scientific literature. The synthesis and characterization of various halogenated azidopyridines have been documented, but specific crystallographic data for this particular isomer is not yet available. organic-chemistry.orgacs.org The challenges in obtaining suitable single crystals for X-ray analysis, potentially coupled with the energetic nature of azidopyridine compounds, may contribute to the absence of this specific structural data.

Crystallographic Studies of Related Azidopyridines

While the crystal structure of this compound remains undetermined, crystallographic data for several of its isomers and other halogenated azidopyridines have been successfully obtained and analyzed. A notable study by Mandler et al. (2022) provides a comprehensive examination of the synthesis and structural characterization of nine monohalogenated azidopyridines, including the single-crystal X-ray structures of five of these compounds. organic-chemistry.orgacs.org These related structures offer significant insights into the molecular geometries and packing arrangements that can be expected for this class of compounds.

The crystallographic data for these related azidopyridines are deposited in the Cambridge Crystallographic Data Centre (CCDC) with accession codes 2110935–2110939. acs.org The analysis of these structures reveals important details about the solid-state conformation of the azido group and the influence of the halogen substituent on the crystal packing.

Below are interactive data tables summarizing the key crystallographic parameters for some of these related azidopyridine derivatives.

Interactive Data Table: Crystallographic Data for 2-Azido-3-fluoropyridine

| Parameter | Value |

| Empirical Formula | C5H3FN4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.915 |

| b (Å) | 10.323 |

| c (Å) | 7.334 |

| α (°) | 90 |

| β (°) | 108.79 |

| γ (°) | 90 |

| Volume (ų) | 567.8 |

| Z | 4 |

Interactive Data Table: Crystallographic Data for 2-Azido-5-fluoropyridine

| Parameter | Value |

| Empirical Formula | C5H3FN4 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 3.868 |

| b (Å) | 10.222 |

| c (Å) | 14.192 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 560.6 |

| Z | 4 |

Interactive Data Table: Crystallographic Data for 2-Azido-3-chloropyridine

| Parameter | Value |

| Empirical Formula | C5H3ClN4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.012 |

| b (Å) | 10.457 |

| c (Å) | 7.585 |

| α (°) | 90 |

| β (°) | 108.64 |

| γ (°) | 90 |

| Volume (ų) | 601.7 |

| Z | 4 |

Interactive Data Table: Crystallographic Data for 2-Azido-5-bromopyridine

| Parameter | Value |

| Empirical Formula | C5H3BrN4 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 3.921 |

| b (Å) | 10.514 |

| c (Å) | 15.687 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 646.8 |

| Z | 4 |

Interactive Data Table: Crystallographic Data for 4-Azido-3-chloropyridine

| Parameter | Value |

| Empirical Formula | C5H3ClN4 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 3.861 |

| b (Å) | 13.922 |

| c (Å) | 11.660 |

| α (°) | 90 |

| β (°) | 93.36 |

| γ (°) | 90 |

| Volume (ų) | 626.3 |

| Z | 4 |

These studies of related azidopyridines provide a valuable framework for understanding the structural chemistry of this compound. The data from these known structures can be used for computational modeling and to predict the likely solid-state properties of the title compound.

Applications of 3 Azido 5 Fluoropyridine in Advanced Organic Synthesis

Building Blocks for Complex Nitrogen Heterocycles

The unique structural features of 3-azido-5-fluoropyridine make it an excellent starting material for the construction of a variety of complex nitrogen-containing heterocyclic systems. The azide (B81097) group can undergo a range of transformations, including cycloadditions and nitrene-mediated reactions, to form new rings, while the pyridine (B92270) core provides a stable aromatic scaffold.

Synthesis of Polyazido Pyridines and Derivatives

While the direct synthesis of polyazido pyridines from this compound is not extensively documented, analogous reactions suggest its potential as a precursor for such high-energy materials. The synthesis of polyazido pyridines often involves the nucleophilic substitution of halogen atoms with azide ions. For instance, polyhalogenated pyridines can be converted to their corresponding polyazido derivatives by treatment with sodium azide. This suggests that a dihalo-precursor to this compound could potentially be converted to a diazidofluoropyridine.

The introduction of multiple azido (B1232118) groups onto an aromatic ring significantly increases the nitrogen content, leading to compounds with high heats of formation, which are of interest as energetic materials. The fluorine atom in this compound would likely influence the stability and energetic properties of any resulting polyazido derivatives.

Table 1: Examples of Polyazido Pyridine Synthesis from Halogenated Precursors

| Starting Material | Reagent | Product | Reference |

| Pentabromopyridine | Sodium Azide | 2,4,6-Triazido-3,5-dibromopyridine | Moshchitskii et al., 1979 |

| Pentachloropyridine | Sodium Azide | 2,4,6-Triazido-3,5-dichloropyridine | Fomenko et al., 2018 |

This table presents analogous reactions for the synthesis of polyazido pyridines, suggesting potential pathways for derivatives of this compound.

Construction of Fused Heterocyclic Systems

The azide functionality in this compound is a key handle for the construction of fused heterocyclic systems. Azides can undergo thermal or photochemical decomposition to generate highly reactive nitrenes, which can then participate in intramolecular cyclization reactions to form new rings. Additionally, the azide group can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to yield triazole and triazoline rings, respectively.

For example, the reaction of an azidopyridine with an alkyne can lead to the formation of a fused triazolopyridine system. The fluorine substituent on the pyridine ring can influence the regioselectivity of such cycloaddition reactions. Furthermore, intramolecular cycloadditions, where the dipolarophile is tethered to the pyridine ring, can provide access to more complex, polycyclic architectures. Inverse electron-demand Diels-Alder reactions of pyridazines, which are structurally related to pyridines, have been shown to yield fused benzonitriles, indicating the potential for similar transformations with appropriately substituted azidopyridines mdpi.com.

Common Reactions for Fused Heterocycle Synthesis from Azides:

[3+2] Cycloadditions: Reaction of the azide with alkynes or alkenes to form triazoles or triazolines.

Thermal/Photochemical Nitrene Formation: Intramolecular C-H insertion or cyclization of the resulting nitrene.

Aza-Wittig Reaction: Intramolecular reaction with a carbonyl group to form a fused imine.

Divergent Synthesis of Pyridine-Containing Architectures

Divergent synthesis allows for the creation of a diverse range of molecular structures from a common starting material. This compound, with its two distinct reactive sites, is an ideal candidate for such synthetic strategies. The azide and the pyridine ring can be functionalized independently or in concert to generate a library of complex molecules.

For instance, the azide group can be reduced to an amine, which can then undergo a variety of transformations, such as acylation, alkylation, or condensation reactions. Alternatively, the azide can be converted to a triazole via a click reaction, introducing a new heterocyclic motif. The fluorine atom can also be a site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups at the 5-position of the pyridine ring. By carefully choosing the reaction conditions and reagents, a wide array of pyridine-containing architectures can be accessed from this single precursor. The synthesis of functionalized indenopyridin-2-ones and 2-pyridones from a common precursor demonstrates the power of divergent synthesis in creating diverse heterocyclic systems nih.gov.

Precursors for Functional Materials

The unique electronic properties conferred by the fluorine atom and the versatile reactivity of the azide group make this compound a promising precursor for the development of novel functional materials, including photoactive compounds and supramolecular assemblies.

Design and Synthesis of Photoactive Materials

Aromatic azides are known to be precursors for photoactive materials. Upon irradiation with UV light, they can release nitrogen gas to generate highly reactive nitrenes. This property can be exploited in photolithography and for the surface modification of materials. The nitrenes generated from this compound could be used to crosslink polymers or to functionalize surfaces with pyridine moieties.

Furthermore, the pyridine ring itself can be part of a chromophore. By incorporating this compound into larger conjugated systems, it is possible to design molecules with specific photophysical properties, such as fluorescence or phosphorescence. The fluorine atom can modulate the electronic properties of the molecule, tuning its absorption and emission wavelengths. The synthesis of heterocyclic hemiindigos, for example, showcases how heterocyclic building blocks can be used to create photo-switchable molecules nih.gov. The development of photoactive compounds is a broad field with applications in medicine, materials science, and environmental chemistry mdpi.com.

Fabrication of Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Fluorinated aromatic compounds are of particular interest in supramolecular chemistry due to the ability of fluorine to participate in specific intermolecular interactions, such as halogen bonding and hydrogen bonding. Introducing fluorine into self-assembling systems can lead to more stable and robust lattices nih.gov.

Scaffolds for Polymer Chemistry Applications

The bifunctional nature of this compound positions it as a valuable monomer or building block for the synthesis of advanced polymers. The azide group is particularly amenable to 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry." These reactions are highly efficient and regioselective, allowing for the formation of stable 1,2,3-triazole linkages.

When used as a monomer, this compound can react with multi-alkyne compounds to generate polytriazoles. For instance, reacting it with a bis-alkyne monomer would lead to the formation of linear polymers. An analogous approach has been demonstrated with azido-propargyloxy derivatives of 1,3,5-triazine, which undergo azide-alkyne polycycloaddition to form hyperbranched polymers. mdpi.comresearchgate.netdntb.gov.ua The inclusion of the fluoropyridine scaffold into the polymer backbone is anticipated to bestow properties such as increased thermal stability and altered solubility, analogous to how perfluoropyridine is used to create fluorinated network materials. mdpi.comresearchgate.net

The data below illustrates the general scheme for polymer synthesis using an azido-functionalized monomer like this compound.

Interactive Table: Polymerization Schemes Involving Azide-Functionalized Monomers

| Monomer A (Example) | Monomer B (Example) | Reaction Type | Resulting Polymer Structure |

| This compound | Di-propargyl Ether | Azide-Alkyne Cycloaddition | Linear Polytriazole with Fluoropyridyl side chains |

| 2,4-Diazido-6-propargyloxy-1,3,5-triazine (AB2 type) | (Self-polymerization) | Azide-Alkyne Cycloaddition | Hyperbranched Polytriazole |

| Perfluoropyridine | 1,3,5-Benzenetrimethanol | Nucleophilic Aromatic Substitution | Cross-linked Fluorinated Network |

Chemical Biology Probes and Labeling Tools

The unique characteristics of the azide group—being small, stable, and biologically inert—make it an ideal functional handle for chemical biology applications. nih.gov this compound serves as a key scaffold for constructing probes for labeling and tracking biomolecules in complex biological systems.

Development of Bioorthogonal Reagents for Molecular Tagging

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. pitt.edu The azide group of this compound is a premier bioorthogonal functional group, enabling its use in two primary ligation strategies:

Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine, such as triphenylphosphine (B44618), to form an aza-ylide which then hydrolyzes to form a stable amide bond. nih.gov This method has been widely used for labeling nucleic acids and cell surface glycans. nih.govpitt.edu

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts used in CuAAC, SPAAC utilizes strained cyclooctynes. nih.gov The ring strain of the alkyne provides the driving force for the cycloaddition with an azide. magtech.com.cn This reaction is exceptionally fast and has been used to track glycoconjugates in living cells. nih.gov

The this compound moiety can be incorporated into larger molecules (e.g., drugs, metabolites, or imaging agents) to serve as a handle for subsequent tagging with a reporter molecule (e.g., a fluorophore or biotin) functionalized with a phosphine (B1218219) or a strained alkyne. researchgate.net

Synthesis of Labeled Nucleotides and Oligonucleotides

Fluorinated nucleoside analogs are a cornerstone of antiviral and anticancer therapeutics. mdpi.comresearchgate.net The incorporation of both a fluorine atom and an azide group offers a dual approach to creating novel nucleotide probes. This compound can be envisioned as a precursor for novel nucleoside analogs where the fluoropyridyl group acts as a modified nucleobase.

More directly, the principles of its structure are seen in related compounds like 3'-azido-2',3'-dideoxy-5-fluorouridine. nih.govresearchgate.net In this molecule, an azido group is attached to the sugar moiety and a fluorine atom is on the uracil (B121893) base. Such azido-modified nucleosides can be incorporated into DNA or RNA, and the azide then serves as a point of attachment for fluorescent dyes or other tags via click chemistry, enabling visualization and tracking of nucleic acids. The synthesis of new nucleoside analogs is a complex but crucial field for developing new therapeutic agents. yuntsg.comnih.gov

Probes for Protein and Biomolecule Modification

Site-specific modification of proteins is essential for studying their function, interactions, and localization. thermofisher.com One powerful method involves the genetic incorporation of unnatural amino acids (UAAs) containing bioorthogonal handles. A UAA derived from this compound could be synthesized and incorporated into a protein of interest in response to a specific codon. nih.gov The azide group on the incorporated amino acid then provides a site for chemoselective ligation with a probe molecule via SPAAC or Staudinger ligation. thermofisher.comnih.gov

Alternatively, this compound can be used to build small molecule probes designed to react with specific amino acid residues (like cysteine or lysine) on a protein's surface. This covalent attachment installs the azido-fluoropyridyl tag onto the protein, which can then be further modified in a secondary labeling step using bioorthogonal chemistry. nih.gov This two-step approach allows for the introduction of a wide variety of functional reporters that might not be compatible with direct labeling methods.

Development of Fluorinated Chemical Entities

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov this compound is a valuable synthon in the development of new fluorinated compounds, where the fluorine atom is used to modulate reactivity.

Introduction of Fluorine for Tunable Reactivity in Synthetic Processes

The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect, which significantly influences the reactivity of both the pyridine ring and the azide functional group.

Effect on the Pyridine Ring: The pyridine ring is inherently electron-deficient. The addition of a fluorine atom further decreases the electron density of the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). nih.govepa.gov However, the position of the fluorine is critical. In SNAr reactions, fluoride (B91410) is often a surprisingly good leaving group compared to other halogens because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive effect of fluorine stabilizing the intermediate Meisenheimer complex. rsc.orgstackexchange.com This enhanced reactivity can be harnessed for further functionalization of the pyridine ring.

Effect on the Azide Group: The electron-withdrawing nature of the fluorinated pyridine ring can also influence the reactivity of the azide group in cycloaddition reactions. Studies on azidopyridines have shown that the electronic environment of the ring perturbs the azide group, which can alter the energy levels of the frontier molecular orbitals involved in the reaction. nih.gov This modulation can affect the kinetics of reactions like SPAAC, potentially allowing for fine-tuning of the labeling speed.

The presence of fluorine can also increase metabolic stability by blocking sites susceptible to oxidative metabolism and can lower the pKa of nearby basic nitrogen atoms, which can improve bioavailability. nih.gov

Interactive Table: Influence of Fluorine on Molecular Properties

| Property | Influence of Fluorine Atom | Rationale |

| Ring Reactivity | Increases susceptibility to nucleophilic attack | Strong inductive electron withdrawal polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate. stackexchange.com |

| Metabolic Stability | Generally increases | The C-F bond is very strong and can block sites of enzymatic oxidation. nih.gov |

| pKa of Pyridine Nitrogen | Decreases (makes it less basic) | The electronegative fluorine atom withdraws electron density from the ring, making the lone pair on the nitrogen less available for protonation. nih.gov |

| Bioavailability | Can be improved | Lowering the pKa can prevent full protonation at physiological pH, increasing the fraction of the neutral species that can cross cell membranes. nih.gov |

Synthesis of Chiral Fluorinated Pyridine Building Blocks

Currently, there is a notable absence of published research specifically detailing the use of this compound for the synthesis of chiral fluorinated pyridine building blocks. A thorough review of scientific literature did not yield any established methodologies or specific examples of this transformation.

While the synthesis of chiral building blocks is a significant area of interest in medicinal and materials chemistry, and various strategies exist for creating chiral pyridines and other fluorinated organic compounds, the direct application of this compound for this purpose has not been documented in the available scientific literature. Researchers have explored numerous avenues for asymmetric synthesis, including the use of chiral catalysts and auxiliaries to introduce stereocenters into heterocyclic systems. However, these methods have not been specifically applied to or reported for this compound as a starting material for generating chiral fluorinated pyridine derivatives.

Therefore, no data tables or detailed research findings on reaction conditions, catalysts, yields, or enantiomeric excess for the synthesis of chiral fluorinated pyridine building blocks from this compound can be provided at this time. This represents a potential area for future investigation within the field of synthetic organic chemistry.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 3-Azido-5-fluoropyridine, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of a halogen atom (e.g., chlorine or iodine) at the 3-position of 5-fluoropyridine using sodium azide (NaN₃). Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (60–80°C), and reaction time (12–24 hours). For example, substitution reactions with NaN₃ in fluoropyridine derivatives yield azido products efficiently . Optimization should focus on monitoring reaction progress via TLC or HPLC to minimize side reactions like over-azidation.

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be applied?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (85:15 v/v) for purity analysis. Adjust detection wavelengths to 254 nm for optimal sensitivity .

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns, while ¹H NMR identifies azide integration at the 3-position.

- FT-IR : Confirm the presence of the azide group via a sharp peak near 2100 cm⁻¹ .

Q. How does the azide group in this compound influence its reactivity in common organic transformations?

- Methodological Answer : The azide group enables click chemistry (e.g., Huisgen cycloaddition with alkynes to form triazoles) and Staudinger reactions. For coupling reactions, employ palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids to functionalize the pyridine ring at available positions. Note that the electron-withdrawing fluorine at the 5-position may direct reactivity to the 2- or 4-positions .

Q. What are the potential biological research applications of this compound?

- Methodological Answer : The compound serves as a bioorthogonal probe for labeling biomolecules via click chemistry. Its fluorinated structure enhances metabolic stability, making it suitable for developing PET tracers or targeted drug conjugates. Always validate biocompatibility in cell cultures before in vivo studies, as fluorine and azide groups may exhibit unexpected toxicity .

Advanced Research Questions

Q. How should researchers address contradictions in reaction yields or byproduct formation during this compound synthesis?

- Methodological Answer : Contradictions often arise from competing substitution pathways (e.g., thiocyanate byproducts if NaN₃ purity is low) or residual solvents altering reaction kinetics. Mitigate this by:

- Purifying starting materials (e.g., 5-fluoro-3-iodopyridine) via recrystallization.

- Using anhydrous solvents and inert atmospheres to suppress hydrolysis.

- Analyzing byproducts via LC-MS to identify competing mechanisms .

Q. What strategies are recommended for designing multifunctional derivatives of this compound?

- Methodological Answer : Combine cross-coupling (e.g., Suzuki-Miyaura with boronic acids) and click chemistry to append functional groups. For example:

- Introduce a trifluoromethyl group at the 2-position via radical trifluoromethylation to enhance lipophilicity.

- Attach fluorescent tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) for imaging studies .

Q. How does the fluorine substituent at the 5-position affect the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Fluorine’s electronegativity stabilizes the pyridine ring against electrophilic attack but may increase sensitivity to basic conditions. Conduct accelerated stability studies:

- Store at pH 6–7 (ammonium acetate buffer) and 4°C to prevent azide degradation.

- Avoid prolonged exposure to temperatures >40°C, which can trigger decomposition to 5-fluoropyridine and nitrogen gas .

Q. What mechanistic insights explain the enhanced reactivity of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s inductive effect increases the electrophilicity of the pyridine ring, accelerating nucleophilic substitution at the 3-position. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., monitoring NaN₃ incorporation via UV-Vis) quantify rate enhancements. Compare with 3-azidopyridine to isolate fluorine’s contribution .

Q. What safety protocols and regulatory guidelines must be followed when handling this compound?

- Methodological Answer :

- Safety : Use blast shields and avoid grinding dry azides due to explosion risks. Store in diluted solutions (<1 M) at controlled temperatures.

- Regulatory : Comply with ICH guidelines for impurity profiling (e.g., residual Pd in coupling reactions) and document azide content per OSHA standards. Note that derivatives are not FDA-approved and require rigorous preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.